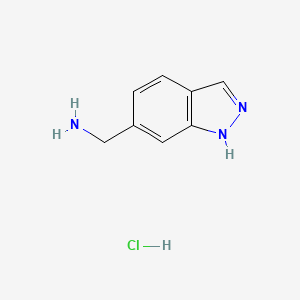

(1H-Indazol-6-yl)methanamine hydrochloride

Description

(1H-Indazol-6-yl)methanamine hydrochloride is a heterocyclic amine salt with the molecular formula C₈H₁₀ClN₃ and a molecular weight of approximately 199.64 g/mol. It consists of an indazole core (a bicyclic structure with fused benzene and pyrazole rings) substituted with a methanamine group at the 6-position, forming a hydrochloride salt. This compound is commercially available with a purity of 96% (CAS: 943845-79-2, MFCD23135685) .

Properties

IUPAC Name |

1H-indazol-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHQOHFFJXFXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743829 | |

| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943845-79-2 | |

| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Aminomethylation of 1H-Indazole Derivatives

One classical approach involves the reaction of 1H-indazole or substituted indazoles with formaldehyde and ammonia or amine sources in acidic aqueous media, typically hydrochloric acid, to yield aminomethyl derivatives. This method exploits the nucleophilicity of the indazole nitrogen and the electrophilicity of formaldehyde under acidic conditions.

- A 1969 study reported that indazoles react with formaldehyde in aqueous HCl to afford (1H-indazol-1-yl)methanol derivatives, which can be further converted to aminomethyl derivatives under appropriate conditions.

- Modifications of this method include longer reaction times, increased water content, and microwave irradiation to improve yields and purity, especially for substituted indazoles that are less reactive.

Synthesis via Reduction of Indazole-6-carboxylate Derivatives

An alternative synthetic route involves the following sequence:

- Starting from methyl 1H-indazole-6-carboxylate, protection of the indazole nitrogen with 3,4-dihydro-2H-pyran under mild acidic conditions.

- Reduction of the ester group to the corresponding alcohol using lithium aluminum hydride (LiAlH4).

- Oxidation of the alcohol to an aldehyde using Dess-Martin periodinane.

- Conversion of the aldehyde to the aminomethyl derivative by reductive amination or treatment with ammonium chloride and reducing agents.

This method allows for selective functionalization at the 6-position and provides a route to the aminomethyl compound with good control over substitution patterns.

Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

- Reaction conditions such as temperature, reaction time, and solvent composition significantly impact yield and purity. For example, microwave irradiation has been shown to accelerate reactions and improve outcomes in aminomethylation.

- Crystallization techniques are critical for isolating pure hydrochloride salts without decomposition. Avoiding hydrolysis during purification is essential, as partial hydrolysis of the N-substituent can occur.

- Use of protecting groups (e.g., tetrahydropyranyl) on the indazole nitrogen can prevent side reactions during multi-step syntheses and improve overall yield and selectivity.

- Palladium-catalyzed Suzuki coupling offers a robust method to introduce various substituents at the 6-position, enabling further diversification of the aminomethyl derivatives.

Chemical Reactions Analysis

Types of Reactions: (1H-Indazol-6-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1H-Indazol-6-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of (1H-Indazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

- Core Heterocycle: Indazole (target compound): A fused benzene-pyrazole system with one pyrazole nitrogen. This structure offers moderate electron deficiency, enabling π-π stacking and hydrogen bonding . Thiazole (): Sulfur and nitrogen in the ring enhance lipophilicity and may improve membrane permeability compared to indazole . Indole (): An electron-rich bicyclic system with a methoxy group, likely increasing solubility in polar solvents .

Substituent Effects :

- Chlorine and Methyl Groups (benzoxazole analog): Electron-withdrawing Cl and electron-donating CH₃ may balance electronic effects, influencing reactivity and binding to hydrophobic targets .

- Ethanamine Chain (indole analog): A longer alkyl chain could enhance flexibility and interaction with deeper binding pockets .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, substituents like thiazole’s sulfur () or benzoxazole’s oxygen () may reduce solubility compared to the indazole core .

- Thermal Stability: The thiazole derivative exhibits a high melting point (268°C), suggesting strong crystalline packing, while the benzoxazole analog’s stability under oxidative conditions is notable .

Analytical Signatures

- NMR Data :

- Benzo[b]thiophen-2-yl methanamine hydrochloride (l) shows distinct aromatic proton shifts (δ 7.60–7.90 ppm in DMSO-d₆) due to sulfur’s deshielding effect, whereas furan-2-yl analogs (2m, 2n) display upfield shifts (δ 6.30–6.60 ppm) from oxygen’s electron-donating nature .

- These differences highlight the utility of NMR in distinguishing electronic environments among analogs.

Biological Activity

(1H-Indazol-6-yl)methanamine hydrochloride is a compound recognized for its significant biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₉H₁₂ClN₃

- Molecular Weight : 197.67 g/mol

- Structure : The compound features an indazole core with a methanamine group at the 6-position and a methyl group at the 1-position, enhancing its solubility and stability in biological environments.

The primary biological activity of this compound is attributed to its interaction with specific kinases:

- Targets : CHK1, CHK2, and SGK kinases.

- Mode of Action : The compound acts as an inhibitor, modulating the activity of these kinases and influencing various cellular processes such as:

- Cell Cycle Progression : Alters the normal progression of the cell cycle.

- DNA Repair Mechanisms : Impacts the cellular ability to repair DNA damage.

- Cell Volume Regulation : Affects cellular homeostasis and volume control.

Interaction with Biomolecules

This compound exhibits notable interactions with enzymes and proteins:

- Enzyme Binding : The compound binds to specific enzymes, potentially inhibiting or activating their catalytic functions. This interaction can lead to significant changes in metabolic pathways within cells.

Cellular Effects

Research indicates profound effects on various cell types:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, it demonstrated IC50 values of 1.15 μM against MCF-7 (breast cancer) and 4.89 μM against HCT116 (colon cancer) cell lines .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

-

Anticancer Activity Assessment :

- A study evaluated a series of indazole derivatives, including this compound, against multiple tumor cell lines derived from leukemia, lung cancer, colon cancer, melanoma, ovarian cancer, and more. The results indicated significant antiproliferative effects across these cell lines.

- Mechanistic Insights :

- Structure-Activity Relationship (SAR) :

Data Summary Table

| Biological Activity | Target Cell Lines | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 1.15 | Apoptosis via mitochondrial pathways |

| Anticancer | HCT116 | 4.89 | Induction of oxidative stress |

| Anticancer | A549 | >10 | Cell cycle arrest |

| Anticancer | 4T1 | Variable | ROS generation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1H-Indazol-6-yl)methanamine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling reactions between indazole derivatives and methanamine precursors under controlled conditions. For example, reductive amination of 1H-indazol-6-carbaldehyde using sodium cyanoborohydride in the presence of ammonium chloride can yield the target amine, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to achieve >95% purity. Yield optimization requires monitoring reaction pH, temperature (25–40°C), and stoichiometric ratios of reactants .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of indazole protons (e.g., aromatic protons at δ 7.5–8.5 ppm) and the methanamine moiety (δ 3.2–3.8 ppm for CH-NH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., calculated for CHClN: [M+H] 201.1312) to rule out impurities .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve crystal structures, confirming bond angles and salt formation .

Q. What are the critical parameters for storage and handling to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) prevent hydrolysis .

- Handling : Use inert atmospheres (N/Ar) during weighing. Avoid contact with strong oxidizers (e.g., peroxides), which may induce decomposition to hazardous byproducts (e.g., HCl, nitrogen oxides) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties across studies?

- Methodological Answer :

- Analytical Cross-Validation : Use differential scanning calorimetry (DSC) to verify melting points and thermogravimetric analysis (TGA) for decomposition profiles. Discrepancies may arise from polymorphic forms or residual solvents .

- Chromatographic Purity Checks : HPLC with UV detection (e.g., C18 column, 254 nm) identifies impurities. Compare retention times against reference standards .

Q. What advanced spectroscopic techniques study the reactivity and degradation pathways of this compound?

- Methodological Answer :

- FTIR Spectroscopy : Monitor functional group changes (e.g., NH stretching at ~3300 cm) during accelerated degradation studies (e.g., heat/light exposure) .

- GC-MS : Analyze volatile decomposition products (e.g., HCl, chlorinated organics) under oxidative stress .

- Stability-Indicating Assays : Forced degradation (acid/base/hydrolysis) coupled with LC-MS/MS identifies degradation products and pathways .

Q. How can molecular modeling predict interaction mechanisms with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding affinities between the indazole moiety and enzyme active sites (e.g., kinase targets). Validate with mutagenesis studies .

- QM/MM Calculations : Assess electronic interactions (e.g., hydrogen bonding, π-π stacking) in enzyme-inhibitor complexes. Correlate with experimental IC values from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.